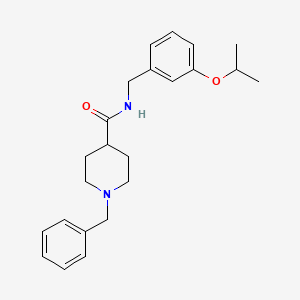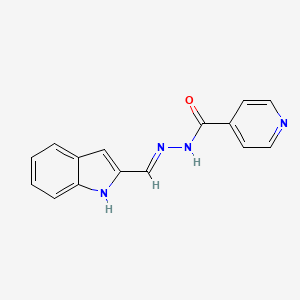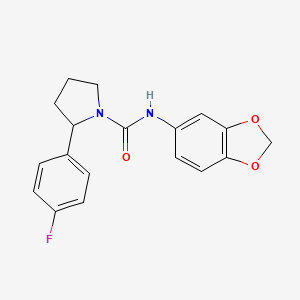
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide, commonly known as Compound 14, is a small molecule inhibitor that has been studied for its potential use in treating cancer. It was first synthesized by researchers at the University of Michigan in 2013 and has since been the subject of numerous scientific studies.
作用机制
Compound 14 works by binding to the active site of CK2 and inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound 14 is effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
实验室实验的优点和局限性
One advantage of using Compound 14 in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation is that it may not be effective in all types of cancer, as the activity of CK2 varies between different types of cancer cells.
未来方向
Future research on Compound 14 could focus on its potential use in combination with other anti-cancer therapies, as well as its efficacy in treating specific types of cancer. Additionally, further studies could investigate the mechanism of action of Compound 14 and its effects on other cellular processes.
合成方法
The synthesis of Compound 14 involves several steps, beginning with the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This compound is then reacted with 3-isopropoxybenzyl chloride to form N-benzyl-N-(3-isopropoxybenzyl)piperidine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide.
科学研究应用
Compound 14 has been studied for its potential use in treating cancer, specifically in inhibiting the activity of the enzyme protein kinase CK2. This enzyme is involved in many cellular processes, including cell proliferation and apoptosis, and is often overexpressed in cancer cells. Inhibition of CK2 activity has been shown to have anti-cancer effects, making Compound 14 a promising candidate for further research.
属性
IUPAC Name |
1-benzyl-N-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-10-6-9-20(15-22)16-24-23(26)21-11-13-25(14-12-21)17-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCSVSJDHKESCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)
![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)
![2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6021920.png)
![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B6021942.png)
![(1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinyl)(diphenyl)methanol](/img/structure/B6021950.png)
![N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)

![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)

![2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6021995.png)